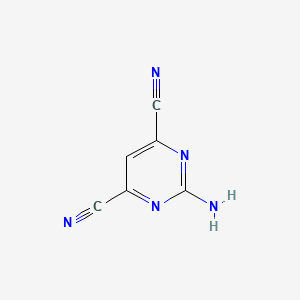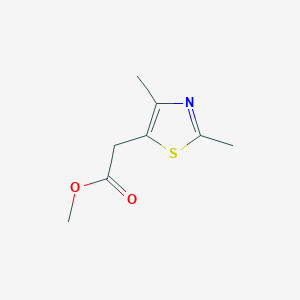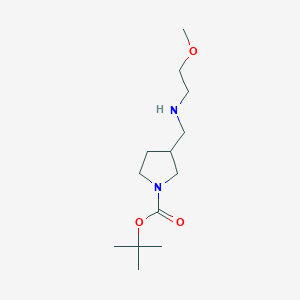
Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate typically involves the condensation of ethyl oxoacetate with a tosylated pyrrole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tosyl group, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate: Lacks the tosyl group, resulting in different reactivity and applications.
Ethyl 2-oxo-2-(1H-indol-2-yl)acetate: Contains an indole ring instead of a pyrrole ring, leading to distinct biological activities.
Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate:
Uniqueness
Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate is unique due to the presence of the tosyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
Molecular Formula |
C15H15NO5S |
|---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
ethyl 2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-oxoacetate |
InChI |
InChI=1S/C15H15NO5S/c1-3-21-15(18)14(17)13-5-4-10-16(13)22(19,20)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3 |
InChI Key |
WQGMVZUEVOECLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


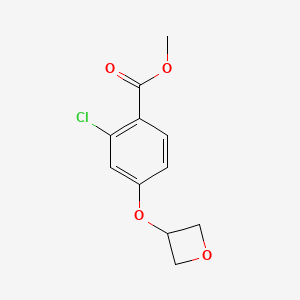
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)
![5-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11767344.png)

![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
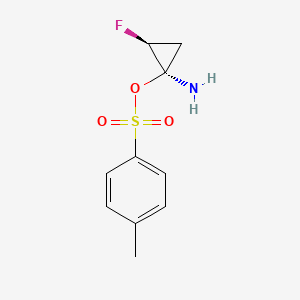

![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)
